molecular formula C6H12O2 B13886220 1-[1-(Hydroxymethyl)cyclopropyl]ethanol

1-[1-(Hydroxymethyl)cyclopropyl]ethanol

Cat. No.: B13886220
M. Wt: 116.16 g/mol
InChI Key: NGOMCXBCZJZKQB-UHFFFAOYSA-N
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Description

Historical Context of Cyclopropane (B1198618) Derivatives in Chemical Research

The journey of cyclopropane and its derivatives in chemical research began in 1881 with its first synthesis by August Freund. wikipedia.org Freund produced cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org A few years later, in 1884, William Henry Perkin, Jr. synthesized the first functionalized cyclopropane, diethyl cyclopropane-dicarboxylate. wiley-vch.de These early syntheses highlighted the unique nature of the three-membered ring, which Adolf von Baeyer's strain theory sought to explain. wiley-vch.de

For a considerable period, cyclopropanes were largely regarded as laboratory curiosities. wiley-vch.de A significant milestone in their practical application came in 1929 when Henderson and Lucas discovered the anesthetic properties of cyclopropane, which led to its industrial production by 1936. wikipedia.orgwoodlibrarymuseum.org In clinical use, it was found to be a potent and rapid-acting anesthetic. woodlibrarymuseum.org

The mid-20th century saw a renaissance in cyclopropane chemistry with the development of new synthetic methods, such as the Simmons-Smith reaction, which provided a stereospecific route to cyclopropanes from alkenes. wikipedia.org This and other advancements in synthesis opened the door for the incorporation of cyclopropane rings into more complex molecules. Researchers began to explore the use of cyclopropanes as versatile building blocks in organic synthesis, leveraging their unique reactivity. wiley-vch.dersc.org The incorporation of cyclopropane moieties into natural products and pharmacologically active molecules has since become a common strategy in drug discovery. rsc.orgresearchgate.net

Significance of 1,1-Disubstituted Cyclopropane Motifs in Synthetic Targets

The 1,1-disubstituted cyclopropane motif is of particular importance in the design of synthetic targets, especially in medicinal chemistry. The rigid nature of the cyclopropane ring serves as a conformational constraint, which can be advantageous in the design of molecules that bind to specific biological targets. researchgate.net This rigidity can lock a molecule into a bioactive conformation, enhancing its potency and selectivity. researchgate.net

Furthermore, the cyclopropyl (B3062369) group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. acs.org This substitution can lead to improved metabolic stability, as the C-H bonds of a cyclopropane ring are generally stronger than those in alkanes. researchgate.net The unique electronic properties of the cyclopropane ring, with its enhanced pi-character, can also influence the pharmacological profile of a drug molecule. researchgate.net

The incorporation of a 1,1-disubstituted cyclopropane moiety can address several challenges in drug discovery, including:

Enhancing potency: By restricting the conformation of a molecule, the cyclopropane ring can increase its binding affinity to a target receptor. researchgate.net

Improving metabolic stability: The cyclopropane ring is often resistant to metabolic degradation, leading to a longer duration of action. rsc.orgresearchgate.net

Reducing off-target effects: A more rigid molecular structure can lead to higher selectivity for the intended biological target. researchgate.net

Increasing brain permeability: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier. researchgate.net

Overview of Research Areas Pertaining to Geminal Diols on Small Rings

Geminal diols, or 1,1-diols, are compounds with two hydroxyl groups attached to the same carbon atom. Generally, geminal diols are unstable and readily dehydrate to form the corresponding carbonyl compound. quora.com However, the stability of geminal diols on small rings, such as cyclopropane, is a subject of considerable interest.

The stability of cyclopropane-1,1-diol is enhanced relative to its corresponding ketone, cyclopropanone. quora.comstackexchange.com This is attributed to the significant angle strain in cyclopropanone, where the sp2-hybridized carbonyl carbon has a bond angle of 60°, far from the ideal 120°. stackexchange.com In the geminal diol, the carbon is sp3-hybridized with a bond angle closer to the ideal tetrahedral angle of 109.5°, resulting in a relief of angle strain. quora.comstackexchange.com

Research in this area focuses on several key aspects:

Synthesis of stable geminal diols: Developing synthetic methodologies to access and isolate geminal diols on small rings.

Understanding stability factors: Investigating the electronic and steric factors that contribute to the stability of these compounds.

Reaction mechanisms: Studying the reactivity of geminal diols on small rings and their participation in various chemical transformations.

Applications in synthesis: Utilizing these stable diols as synthetic intermediates for the construction of more complex molecules. nih.gov

The study of geminal diols on small rings provides valuable insights into the interplay of ring strain and functional group stability, opening up new avenues for the design and synthesis of novel chemical entities.

Physicochemical Properties of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol

PropertyValue
CAS Number 73959-42-9
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-[1-(hydroxymethyl)cyclopropyl]ethanol

InChI

InChI=1S/C6H12O2/c1-5(8)6(4-7)2-3-6/h5,7-8H,2-4H2,1H3

InChI Key

NGOMCXBCZJZKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)CO)O

Origin of Product

United States

Synthetic Methodologies for 1,1 Bis Hydroxymethyl Cyclopropane and Its Precursors

Retrosynthetic Analysis of the 1-[1-(Hydroxymethyl)cyclopropyl]ethanol Scaffold

A retrosynthetic analysis of this compound reveals that the target molecule can be derived from 1,1-bis(hydroxymethyl)cyclopropane (B119854). This precursor possesses the core cyclopropane (B1198618) ring with two hydroxymethyl groups, one of which can be selectively oxidized to an aldehyde and subsequently reacted with a methyl Grignard reagent to yield the secondary alcohol present in the target compound. Alternatively, one of the hydroxymethyl groups could be converted to a leaving group, followed by displacement with cyanide, hydrolysis to a carboxylic acid, and then conversion to a methyl ketone, which can be reduced to the final product. Given the prevalence of 1,1-bis(hydroxymethyl)cyclopropane as a key intermediate in various syntheses, including for the asthma medication montelukast, its preparation is a well-established area of research. google.com

Established Synthetic Routes to 1,1-Bis(hydroxymethyl)cyclopropane

Several synthetic pathways have been developed to produce 1,1-bis(hydroxymethyl)cyclopropane efficiently. These methods primarily involve either the formation of the cyclopropane ring from an acyclic precursor or the reduction of a pre-existing cyclopropane dicarboxylic acid derivative.

Cyclization Reactions Utilizing 1,3-Dibromo-2,2-bis(hydroxymethyl)propane (Dibromoneopentyl Glycol) Precursors

One prominent approach to forming the cyclopropane ring involves the intramolecular cyclization of a suitably substituted acyclic precursor. 1,3-Dibromo-2,2-bis(hydroxymethyl)propane, also known as dibromoneopentyl glycol, serves as a key starting material in this strategy.

A common and effective method for the synthesis of 1,1-bis(hydroxymethyl)cyclopropane is the reaction of dibromoneopentyl glycol with zinc powder. This reaction proceeds via a zinc-mediated reductive elimination. The zinc acts as a reducing agent, facilitating the removal of the two bromine atoms and the subsequent formation of the cyclopropane ring. The reaction is typically carried out in a solvent such as ethanol (B145695). Optimization of reaction parameters, including the molar ratio of reactants and temperature, is crucial for maximizing the yield and purity of the product.

Table 1: Zinc-Mediated Cyclization of Dibromoneopentyl Glycol

ReactantReagentSolventProduct
1,3-Dibromo-2,2-bis(hydroxymethyl)propaneZinc PowderEthanol1,1-Bis(hydroxymethyl)cyclopropane

While zinc is a commonly employed reagent for this transformation, research into alternative cyclization reagents and conditions continues in an effort to improve yield, reduce costs, and enhance the environmental profile of the synthesis.

Reduction of Cyclopropane-1,1-dicarboxylic Acid Derivatives

An alternative major pathway to 1,1-bis(hydroxymethyl)cyclopropane involves the reduction of cyclopropane-1,1-dicarboxylic acid or its derivatives, such as diesters. This approach starts with a pre-formed cyclopropane ring containing two carboxyl groups, which are then reduced to the corresponding primary alcohols.

A frequently utilized method for this reduction is the treatment of a cyclopropane-1,1-dicarboxylic acid ester, such as diethyl 1,1-cyclopropanedicarboxylate, with a powerful reducing agent like lithium aluminum hydride (LiAlH4). tandfonline.com The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.comchemicalbook.com Following the reduction, a careful workup procedure is necessary to quench the excess hydride reagent and to isolate the diol product. chemicalbook.comrochester.edu While effective, the use of complex metal hydrides like LiAlH4 can present challenges on a large scale due to difficulties in filtering the resulting metal hydroxide (B78521) byproducts. google.com

Table 2: Lithium Aluminum Hydride Reduction of Diethyl 1,1-cyclopropanedicarboxylate

ReactantReagentSolventProduct
Diethyl 1,1-cyclopropanedicarboxylateLithium Aluminum Hydride (LiAlH4)Diethyl Ether or THF1,1-Bis(hydroxymethyl)cyclopropane

An alternative to LiAlH4 that addresses some of the large-scale production issues is gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester. google.com This method avoids the formation of metal hydroxide byproducts. google.com

Other Metal Hydride Reductions of Cyclopropane Carboxylates

The reduction of cyclopropane carboxylates, particularly diesters of 1,1-cyclopropanedicarboxylic acid, is a fundamental method for producing 1,1-bis(hydroxymethyl)cyclopropane. While various reducing agents can be employed, complex metal hydrides are notably effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters and carboxylic acids to primary alcohols. masterorganicchemistry.compharmaguideline.com The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents like ether, as it reacts violently with water. pharmaguideline.comuop.edu.pk

Sodium borohydride (B1222165) (NaBH₄) is a milder alternative that also reduces aldehydes and ketones to alcohols. uop.edu.pk Its lower reactivity allows for reactions to be conducted in aqueous or alcoholic solutions, making it a more convenient option for certain applications. pharmaguideline.comuop.edu.pk However, for the reduction of esters to alcohols, LiAlH₄ is generally more efficient. chemistrysteps.com The mechanism of these reductions involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride to the electrophilic carbonyl carbon of the ester. uop.edu.pk This initial addition leads to a tetrahedral intermediate, which then eliminates an alkoxide group to form an aldehyde. The aldehyde is subsequently reduced in a second hydride transfer step to yield the primary alcohol after an acidic workup. While effective, large-scale reductions using complex metal hydrides like LiAlH₄ can present challenges, particularly in the filtration of metal hydroxide by-products. google.com

Alternative approaches, such as gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester over a copper-based catalyst, have been developed to circumvent the difficulties associated with metal hydride reductions on an industrial scale. google.com

Cyclopropanation of Unsaturated Precursors to Form Dihydroxymethyl Derivatives

The construction of the cyclopropane ring is a key step in synthesizing 1,1-bis(hydroxymethyl)cyclopropane and its derivatives. Cyclopropanation of unsaturated precursors is a direct and versatile strategy. researchgate.net This approach involves the reaction of an alkene with a carbene or a carbenoid species to form the three-membered ring.

Various methods exist for the cyclopropanation of alkenes. researchgate.net One established method involves the use of diazomethane (B1218177) in the presence of a transition metal catalyst, such as palladium or copper compounds. researchgate.net For instance, the catalytic decomposition of diazomethane can generate a methylene (B1212753) group that adds across the double bond of an unsaturated precursor. researchgate.net

Another strategy involves the use of ylides. For example, a three-component stereoselective cyclopropanation has been reported using vinyl sulfoxonium ylides with α,β-unsaturated carbonyl compounds. rsc.org Additionally, the Corey-Chaykovsky reagent, derived from sulfonium ylides, is known to convert α,β-unsaturated esters into the corresponding cyclopropane derivatives. beilstein-journals.org These methods offer a direct route to substituted cyclopropanes, which can then be functionalized to yield dihydroxymethyl derivatives. nih.gov The choice of method often depends on the specific substrate and the desired stereochemistry of the final product.

Synthesis of Key Intermediates for 1,1-Bis(hydroxymethyl)cyclopropane Derivatization

Preparation of 1-(Hydroxymethyl)cyclopropylacetonitrile

1-(Hydroxymethyl)cyclopropylacetonitrile (CAS No: 152922-71-9) is a valuable intermediate, notably in the synthesis of pharmaceuticals like montelukast. patsnap.com Its structure incorporates both a hydroxyl and a nitrile functional group, making it a versatile building block for further chemical transformations. chemdad.comnih.gov

Compound CAS Number Molecular Formula Molecular Weight
1-(Hydroxymethyl)cyclopropylacetonitrile152922-71-9C₆H₉NO111.14 g/mol
Cyanide Displacement Reactions on Bromomethyl Cyclopropane Intermediates

A common and direct route to 1-(hydroxymethyl)cyclopropylacetonitrile involves a nucleophilic substitution reaction where a cyanide ion displaces a leaving group on a cyclopropane precursor. google.com Specifically, 1-(bromomethyl)cyclopropylmethanol serves as a key intermediate. google.com

In this method, 1-(bromomethyl)cyclopropylmethanol is treated with a cyanide salt, such as sodium cyanide (NaCN) or cuprous cyanide (CuCN), in an organic solvent like dimethylformamide (DMF). google.com The reaction is typically carried out under basic conditions at elevated temperatures (e.g., 60-80 °C). google.com The cyanide anion acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form the desired nitrile.

A patented synthesis method describes reacting the crude product of 1-(bromomethyl)cyclopropylmethanol with sodium cyanide in DMF. google.com The reaction is heated to 60°C for 10 hours. After completion, a post-treatment workup involving extraction and distillation yields the final product, 1-(hydroxymethyl)cyclopropylacetonitrile, with a purity of 97.03% and a yield of 90.02%. google.com This method is noted for its simple technology, high yield, and suitability for industrial production. google.com

Reactant Reagent Solvent Temperature Time Yield Purity
1-(bromomethyl)cyclopropylmethanolSodium CyanideDMF60°C10 h90.02%97.03%
1-(bromomethyl)cyclopropylmethanolCuprous CyanideDMF70°C8 h88.02%97.03%
Ring-Opening and Cyclization Sequences

Alternative synthetic strategies for cyclopropane derivatives can involve ring-opening and subsequent cyclization reactions. For instance, the synthesis of 1,1-bis(hydroxymethyl)cyclopropane, a related structure, can start from dibromoneopentyl glycol. patsnap.com This starting material undergoes a cyclization reaction in the presence of zinc powder to form the cyclopropane ring. patsnap.com

A multi-step synthesis for 1-(hydroxymethyl)cyclopropylacetonitrile has been developed starting from tribromo-neopentyl alcohol. google.com This process involves:

Acetylation of tribromo-neopentyl alcohol to obtain tribromo-neopentyl acetate (B1210297).

Reduction of the acetate with zinc powder to form methyl 1-(bromomethyl)cyclopropyl acetate.

Substitution with a cyanide source in an organic solvent.

Ester hydrolysis under basic conditions to yield the final product. google.com

This pathway highlights a sequence where the cyclopropane ring is formed via reduction and cyclization of a linear, brominated precursor. Such methods, while potentially longer, can offer advantages in terms of raw material availability and cost-effectiveness for large-scale production. google.com

Synthesis of 1-(Hydroxymethyl)cyclopropylacetic Acid Derivatives

1-(Hydroxymethyl)cyclopropylacetic acid is another important intermediate that can be derived from 1-(hydroxymethyl)cyclopropylacetonitrile. The hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH) is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH or KOH).

Hydrolysis of Nitrile Precursors

The hydrolysis of nitrile groups (-CN) to carboxylic acids (-COOH) is a fundamental transformation in organic synthesis and represents a viable pathway to obtain key precursors for substituted cyclopropanes. This method is particularly useful for creating the carboxylic acid functionality, which can then be further reduced to the required hydroxymethyl group.

The general reaction involves treating a nitrile with water in the presence of a strong acid or base catalyst. For instance, (R)-β-hydroxy nitriles have been successfully converted to (R)-β-hydroxy carboxylic acids through nitrilase-catalyzed hydrolysis, a process that offers excellent optical purity and is valuable for producing chiral pharmaceutical intermediates. organic-chemistry.org This enzymatic approach highlights a green chemistry alternative to harsh chemical methods.

In a typical non-enzymatic procedure, a nitrile-containing cyclopropane derivative would be refluxed with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a strong base such as sodium hydroxide (NaOH). The resulting cyclopropane carboxylic acid can then be isolated and subsequently reduced to the corresponding primary alcohol.

Key Steps in Nitrile Hydrolysis Pathway:

Formation of Nitrile Precursor: Synthesis of a cyclopropane ring bearing a nitrile group.

Hydrolysis: Conversion of the nitrile group to a carboxylic acid group under acidic, basic, or enzymatic conditions.

Reduction: Transformation of the carboxylic acid to a hydroxymethyl group, typically using a reducing agent like lithium aluminum hydride (LiAlH₄).

This multi-step process allows for the strategic introduction of the hydroxymethyl group from a stable and accessible nitrile intermediate.

Grignard Reagent Mediated Carboxylation Approaches

Grignard reagents provide a powerful tool for forming carbon-carbon bonds and are widely used in the synthesis of carboxylic acids through carboxylation. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (CO₂).

In the context of cyclopropane synthesis, a key intermediate can be prepared by first forming a Grignard reagent from a brominated cyclopropane derivative. For example, a method for synthesizing 1-hydroxymethyl cyclopropyl (B3062369) acetic acid involves using a bromomethyl cyclopropyl acetate compound as the starting material. google.com This material reacts with magnesium to form the corresponding Grignard reagent. google.com

This newly formed organometallic species then undergoes a nucleophilic addition reaction with dry carbon dioxide to yield a magnesium salt of the carboxylic acid. google.com Subsequent acidification (workup) protonates the salt to give the desired cyclopropane carboxylic acid derivative. This intermediate can then be further modified, for instance, by ester hydrolysis under alkaline conditions, to yield the final target molecule. google.com

A representative reaction scheme is as follows:

Step 1 (Grignard Formation): R-Br + Mg → R-MgBr (where R is a cyclopropylmethyl group)

Step 2 (Carboxylation): R-MgBr + CO₂ → R-COOMgBr

Step 3 (Acidification/Hydrolysis): R-COOMgBr + H₃O⁺ → R-COOH + Mg(OH)Br

This methodology is advantageous as it builds the carboxylic acid group directly onto the cyclopropane framework, often with high efficiency. google.com

Asymmetric and Stereoselective Synthetic Approaches Towards Chiral Cyclopropyl Alcohols

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral cyclopropyl alcohols is of significant interest in medicinal chemistry, as different isomers can exhibit varied biological activity. wikipedia.org Asymmetric and stereoselective methods aim to control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring and the introduction of functional groups.

Enantioselective Catalysis in the Synthesis of Cyclopropyl Alcohol Systems

Enantioselective synthesis refers to chemical reactions that preferentially produce one of two possible enantiomers. wikipedia.org This is typically achieved using a chiral catalyst that influences the reaction's transition state, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

Several strategies have been developed for the enantioselective synthesis of cyclopropyl alcohols:

Catalytic Asymmetric Simmons-Smith Reactions: The Simmons-Smith reaction is a classic method for cyclopropanation. acs.org While effective, achieving high enantioselectivity in its catalytic asymmetric variant has been challenging. acs.org

Tandem Reactions: A more successful approach involves tandem or one-pot reactions where sequential transformations occur without isolating intermediates. acs.orgnih.gov One such method begins with the enantioselective addition of an organozinc reagent to an aldehyde, promoted by a chiral catalyst. nih.gov This step creates a chiral allylic zinc alkoxide intermediate, which then undergoes an in-situ, alkoxide-directed cyclopropanation to yield the final cyclopropyl alcohol with high enantiomeric excess (ee) and diastereoselectivity. acs.orgnih.gov

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity. wikipedia.org For example, proline and its derivatives have been used to catalyze enantioselective carbon-carbon bond-forming reactions. This approach is often considered environmentally friendly as it avoids the use of metals. wikipedia.org

Below is a table summarizing the performance of a tandem reaction approach for synthesizing various cyclopropyl alcohols.

Product TypeYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
syn-Vinylcyclopropyl Alcohols65–85%76–93%>19:1
anti-Cyclopropyl Alcohols60–82%89–99%≥10:1
syn-cis-Disubstituted Cyclopropyl Alcohols42–70%88–97%>19:1

This data represents findings from one-pot enantio- and diastereoselective syntheses of various cyclopropyl alcohols. nih.gov

Diastereoselective Control in Cyclopropane Ring Formation and Functionalization

Diastereoselective synthesis focuses on forming a specific diastereomer out of multiple possibilities. This is crucial when a molecule has two or more stereocenters. In the context of cyclopropane synthesis, diastereoselectivity can be controlled during the ring-forming step or during the subsequent functionalization of a pre-existing ring.

Substrate-Directed Cyclopropanation: A common strategy is to use a directing group already present in the substrate, such as a hydroxyl group (-OH), to guide the cyclopropanating reagent to a specific face of the double bond. For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to be highly diastereoselective. nih.govacs.org The hydroxyl group directs the zinc carbenoid, resulting in the formation of bicyclopropanes as a single diastereomer. nih.govacs.org This directing effect is effective even for sterically crowded trisubstituted olefins. nih.gov

Ring-Opening Reactions: Diastereoselectivity is also critical in reactions involving the opening of the cyclopropane ring. A diastereoselective ring-opening of non-donor-acceptor cyclopropanes has been achieved via an intramolecular Friedel–Crafts alkylation. rsc.orgrsc.org This transformation proceeds with a selective breaking of the most substituted carbon-carbon bond and, crucially, with complete retention of the stereochemical configuration. rsc.orgrsc.org

These methods underscore the importance of the rigid cyclopropyl core, which can act as a platform to control stereochemical outcomes in adjacent parts of the molecule, enabling the synthesis of complex, stereodefined structures. nih.govacs.org

Chemical Reactivity and Mechanistic Aspects of 1,1 Bis Hydroxymethyl Cyclopropane

Reactions Involving Hydroxyl Functionalities

The two primary hydroxyl groups in 1,1-bis(hydroxymethyl)cyclopropane (B119854) behave as typical primary alcohols, undergoing a variety of standard transformations such as esterification, etherification, protection, and conversion to halides.

The primary alcohol functionalities of 1,1-bis(hydroxymethyl)cyclopropane readily participate in esterification and etherification reactions.

Esterification: This reaction typically involves treating the diol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate catalytic conditions. For instance, Fischer esterification can be employed with an excess of a carboxylic acid in the presence of a strong acid catalyst. The reverse reaction, the reduction of a 1,1-cyclopropanedicarboxylic ester using reducing agents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, is a common method for synthesizing the diol itself, highlighting the stability of the ester linkage. google.comtandfonline.comchemicalbook.com

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base, followed by reaction with an alkyl halide. While specific literature on the etherification of 1,1-bis(hydroxymethyl)cyclopropane is not abundant, the principles follow standard alcohol chemistry.

These reactions allow for the modification of the diol to introduce new functional groups, altering its solubility, reactivity, and steric properties for subsequent synthetic steps.

Reaction TypeReagentsProduct Type
Esterification Carboxylic Acid (R-COOH) + Acid CatalystDiester
Acyl Halide (R-COCl) + BaseDiester
Acid Anhydride ((R-CO)₂O)Diester
Etherification Strong Base + Alkyl Halide (R'-X)Diether

In multi-step syntheses, it is often necessary to selectively protect one or both of the hydroxyl groups to prevent them from reacting prematurely. Given that both hydroxyl groups are primary and chemically equivalent, achieving selective mono-protection can be challenging and typically relies on statistical control by using a limited amount of the protecting group reagent.

Common protecting groups for primary alcohols are applicable here, including silyl (B83357) ethers (e.g., TBDMS-Cl), benzyl (B1604629) ethers, and acetals. The formation of a cyclic acetal (B89532) or ketal by reacting the diol with an aldehyde or ketone can serve to protect both hydroxyl groups simultaneously.

Selective Protection:

Mono-protection: Can be achieved by using approximately one equivalent of a protecting group reagent, leading to a statistical mixture of the starting material, the mono-protected product, and the di-protected product, which must then be separated.

Di-protection: Readily accomplished by using an excess of the protecting group reagent.

Deprotection strategies are specific to the protecting group used, allowing for the controlled re-exposure of the hydroxyl functionalities when needed. For example, silyl ethers are typically removed using fluoride (B91410) ion sources like TBAF, while benzyl ethers are cleaved by hydrogenolysis.

The hydroxyl groups of 1,1-bis(hydroxymethyl)cyclopropane can be substituted with halogens (Cl, Br, I) to produce halogenated derivatives, which are valuable precursors for further nucleophilic substitution or organometallic reactions.

The conversion to 1,1-bis(bromomethyl)cyclopropane (B1278821) is a representative example. chemscene.combiosynth.com This transformation can be achieved using various brominating agents that are effective for primary alcohols. Common methods include reaction with triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) or N-bromosuccinimide (NBS). chemicalbook.comguidechem.com For instance, reacting the diol with PPh₃ and Br₂ in a solvent like DMF facilitates the conversion of the -OH groups into good leaving groups, which are subsequently displaced by the bromide ion. google.com

Target CompoundReagentsTypical Conditions
1,1-Bis(bromomethyl)cyclopropane Triphenylphosphine (PPh₃) and Bromine (Br₂)Dimethylformamide (DMF), controlled temperature
1,1-Bis(chloromethyl)cyclopropane Thionyl Chloride (SOCl₂) or PPh₃/CCl₄Pyridine or other base often used

These halogenated derivatives serve as important intermediates. For example, they can be used to introduce the cyclopropylmethyl moiety into larger molecules through coupling reactions. guidechem.com

Cyclopropane (B1198618) Ring Transformations

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under certain conditions, particularly with the aid of transition metal catalysts. This ring-opening provides a powerful method for constructing complex acyclic structures.

Transition metals, particularly palladium and rhodium, are known to catalyze the ring-opening of strained cyclopropane rings. nih.govacs.orgrsc.org These reactions often proceed via the formation of a metallacyclobutane intermediate, which then undergoes rearrangement to yield a ring-opened product. For 1,1-disubstituted cyclopropanes, the presence of activating groups, such as donor-acceptor (D-A) substituents, greatly facilitates these transformations. nih.govacs.org

While 1,1-bis(hydroxymethyl)cyclopropane itself is not a classic D-A cyclopropane, its derivatives can be designed to undergo such reactions. For example, conversion of the hydroxyl groups to esters or other electron-withdrawing groups could activate the ring for a metal-catalyzed opening.

The general mechanism involves:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into one of the strained C-C bonds of the cyclopropane ring.

Intermediate Formation: A metallacyclobutane intermediate is formed.

Reductive Elimination/β-Hydride Elimination: The intermediate undergoes further reaction, such as reductive elimination or β-hydride elimination, to release the final ring-opened product and regenerate the catalyst.

A critical aspect of metal-catalyzed ring-opening is regioselectivity—the control over which of the three C-C bonds in the cyclopropane ring is cleaved. In geminally disubstituted cyclopropanes like 1,1-bis(hydroxymethyl)cyclopropane, two of the bonds are equivalent. Cleavage can occur either at the bond between the substituted carbon and an unsubstituted carbon (proximal cleavage) or at the bond between the two unsubstituted carbons (distal cleavage).

The regioselectivity is influenced by several factors:

Steric Effects: The metal catalyst will typically approach the least sterically hindered bond.

Electronic Effects: In donor-acceptor cyclopropanes, the ring is polarized, and cleavage often occurs at the most electron-rich or weakest bond. nih.gov

Catalyst and Ligands: The choice of the metal center (e.g., Pd, Rh, Ni) and the ligands attached to it can profoundly influence which bond is cleaved. acs.org

For derivatives of 1,1-bis(hydroxymethyl)cyclopropane, cleavage of one of the bonds adjacent to the highly substituted carbon is generally expected, as this is often the most strained and sterically accessible site for the metal catalyst to coordinate. rsc.org This selective cleavage allows for the predictable synthesis of functionalized linear chains from a compact cyclic precursor.

Metal-Catalyzed Cyclopropane Ring-Opening Reactions

Stereoselectivity in Ring-Opening Processes

The stereochemical outcome of ring-opening reactions of cyclopropyl (B3062369) carbinol systems, such as 1-[1-(hydroxymethyl)cyclopropyl]ethanol, is a subject of significant academic interest due to the potential to generate acyclic products with multiple stereocenters. The inherent strain of the cyclopropane ring provides a strong thermodynamic driving force for these transformations, which often proceed through cationic intermediates. nih.gov The stereoselectivity of these processes is intricately linked to the mechanism of ring-opening and the nature of the intermediates involved.

In many instances, the ring-opening of cyclopropyl carbinols proceeds with a high degree of stereospecificity. This is often attributed to a concerted or near-concerted mechanism where the departure of the leaving group and the cleavage of a cyclopropyl C-C bond are synchronized. For example, quantum chemical model calculations have shown that the reaction of water with protonated cyclopropanol (B106826) leads to a disrotatory ring-opening mechanism. acs.orgnih.gov This concertedness ensures that the stereochemical information in the starting material is transferred to the product.

Recent studies have highlighted the ability to achieve stereoretentive nucleophilic substitution of homoallylic tertiary alcohols via the formation of a nonclassical cyclopropyl carbinyl (CPC) carbocation intermediate. researchgate.netnih.gov This strategy allows for the creation of highly congested tertiary centers while preserving stereocontrol, a significant challenge in traditional SN1 mechanisms due to the reactivity of carbocation intermediates. researchgate.net The stabilization of the CPC intermediate is a key factor in achieving precise regio- and stereoselectivity. researchgate.netnih.gov For instance, a stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives has been reported, with the regio- and diastereoselectivity attributed to the existence of a bicyclobutonium intermediate. researchgate.net

The table below summarizes key findings on the stereoselectivity in ring-opening processes of cyclopropyl carbinol systems.

Reactant SystemReaction ConditionsKey Findings on StereoselectivityReference(s)
Protonated cyclopropanol and waterQuantum chemical modelingProceeds via a disrotatory ring-opening mechanism. acs.orgnih.gov
Homoallylic tertiary alcoholsLewis acid catalysisStereoretentive nucleophilic substitution via a nonclassical cyclopropyl carbinyl carbocation. researchgate.netnih.gov
Cyclopropyl carbinol derivativesOrganoaluminum speciesStereoinvertive nucleophilic substitution at the quaternary carbon with complete inversion of configuration. researchgate.net
Cyclopropylenones and organocupratesNucleophilic additionHigh stereospecificity, suggesting a direct nucleophilic attack rather than radical anion intermediates. researchgate.net
Role of Hydroxyl Groups in Coordination and Selectivity

The hydroxyl groups in this compound play a crucial role in directing the coordination of catalysts and influencing the selectivity of subsequent reactions. These functional groups can act as internal nucleophiles or as directing groups, thereby controlling the regio- and stereochemical outcome of various transformations.

In the context of tandem Heck–cyclopropane ring-opening reactions of alkenyl cyclopropyl diols, the presence and position of free hydroxyl groups are paramount in controlling the diastereoselectivity of the initial Heck addition, which in turn dictates the pathway of the ring-opening. nih.govacs.org Mechanistic studies, combining experimental results with DFT calculations, have revealed the dual roles of the hydroxyl group in these transformations. nih.gov For example, selective protection of one hydroxyl group in a cyclopropyl diol system can lead to a complete reversal of the regioselectivity of the ring-opening process. acs.org This highlights the hydroxyl group's ability to coordinate with the metal catalyst, thereby steering the reaction towards a specific outcome.

The ability of hydroxyl groups to form hydrogen bonds and coordinate to metal centers can pre-organize the substrate in a specific conformation, leading to enhanced selectivity. This coordination can influence the rate and pathway of carbocation rearrangements, favoring the formation of one product over others. The strategic placement of hydroxyl groups can therefore be a powerful tool in controlling the complex reaction cascades that are characteristic of cyclopropyl carbinol systems.

Acid-Catalyzed and Cationic Rearrangements of Cyclopropyl Carbinol Systems

Acid-catalyzed and cationic rearrangements are hallmark reactions of cyclopropyl carbinol systems, including this compound. The high ring strain of the cyclopropane ring facilitates its opening upon formation of a carbocation adjacent to the ring, leading to a variety of rearranged products. These transformations often proceed through non-classical carbocationic intermediates, such as cyclopropylcarbinyl cations, which can exist in equilibrium with homoallyl cations. rsc.org

The generation of the initial carbocation can be achieved under acidic conditions, where protonation of the hydroxyl group is followed by the loss of water. The resulting cyclopropylcarbinyl cation is highly delocalized and can undergo rapid skeletal reorganizations. rsc.orgnih.gov The precise nature of these rearrangements and the final product distribution are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. chemicalbook.com

Homoallylic Rearrangements and Product Distribution

A common outcome of the acid-catalyzed rearrangement of cyclopropyl carbinols is the formation of homoallylic alcohols. rsc.org This transformation, often referred to as a cyclopropylcarbinyl-homoallyl rearrangement, involves the ring-opening of the cyclopropylcarbinyl cation to form a more stable homoallylic cation, which is then trapped by a nucleophile, typically water.

The product distribution in these rearrangements can be complex, often yielding a mixture of regio- and stereoisomers. The regioselectivity of the ring-opening is influenced by the relative stability of the resulting carbocations. Cleavage of the cyclopropane bond that leads to a more substituted, and therefore more stable, carbocation is generally favored. For instance, in refluxing aqueous 1,4-dioxane, various cyclopropyl carbinols undergo rearrangement to give homoallylic alcohols in good to very high yields. rsc.org

The stereochemical outcome of the homoallylic rearrangement is dependent on the stereochemistry of the starting material and the degree of concertedness of the reaction. While some rearrangements proceed with a high degree of stereospecificity, others may involve discrete carbocationic intermediates that allow for loss of stereochemical information.

Influence of Substituents on Rearrangement Pathways

Substituents on the cyclopropane ring and the carbinol carbon have a profound impact on the pathways of acid-catalyzed rearrangements. Electron-donating groups on the cyclopropane ring can stabilize the adjacent carbocation, thereby influencing the rate and regioselectivity of the ring-opening. chemicalbook.com Conversely, electron-withdrawing groups can destabilize the carbocation, potentially leading to alternative reaction pathways. nih.gov

The nature of the substituent at the carbinol carbon also plays a critical role. For example, in the Bi(OTf)3-catalyzed, dehydrative, ring-opening cyclizations of cyclopropyl carbinols, the outcome of the reaction is influenced by substituents on both the carbinol and the cyclopropane. chemicalbook.com Weakly stabilizing or electron-poor donor groups on the cyclopropane lead to higher yields of α-alkylidene-γ-butyrolactones, whereas highly stabilizing donors result in competing products. chemicalbook.com

The following table illustrates the influence of substituents on the rearrangement pathways of cyclopropyl carbinol systems.

Substituent TypePositionEffect on RearrangementProduct OutcomeReference(s)
Electron-donating groupCyclopropane ringStabilizes adjacent carbocation, influences regioselectivity of ring-opening.Favors formation of specific regioisomers. chemicalbook.com
Electron-withdrawing groupCyclopropane ringDestabilizes adjacent carbocation.May lead to alternative reaction pathways or inhibit rearrangement. nih.gov
Weakly stabilizing/electron-poor donorCyclopropane ringFavors specific cyclization pathways.Higher yields of α-alkylidene-γ-butyrolactones. chemicalbook.com
Highly stabilizing donorCyclopropane ringCan lead to competing reaction pathways.Formation of alternative products. chemicalbook.com

Nucleophilic Reactivity of Cyclopropyl-Substituted Systems

The cyclopropane ring in systems like this compound can exhibit nucleophilic character, particularly when activated by adjacent functional groups. The strained C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, allowing them to interact with electrophiles. However, the nucleophilic reactivity is generally considered to be weak unless the ring is appropriately substituted.

More commonly, cyclopropyl-substituted systems act as electrophiles, especially when the cyclopropane ring bears electron-accepting groups. nih.gov In such cases, the cyclopropane ring can undergo nucleophilic ring-opening reactions. These reactions are driven by the release of ring strain. nih.gov For this compound, the hydroxyl groups are not strong activating groups for nucleophilic attack on the cyclopropane ring itself.

However, the hydroxyl groups can be converted into better leaving groups, which would then make the adjacent carbon atom susceptible to nucleophilic attack. This could potentially lead to substitution reactions, although ring-opening rearrangements are often competing processes. Quantum chemical calculations have shown that frontside nucleophilic substitution is not possible in the reaction between water and protonated cyclopropanol; instead, ring-opening occurs. acs.orgnih.gov This suggests that direct nucleophilic substitution at the carbon bearing the hydroxyl group is unlikely without concomitant ring-opening.

Oxidative Transformations of Primary Alcohol Moieties

The primary alcohol moiety in this compound, the hydroxymethyl group, is susceptible to a variety of oxidative transformations. Standard oxidation reagents can be employed to convert the primary alcohol to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions will determine the final product.

For example, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to oxidize the primary alcohol to the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of the carboxylic acid.

In addition to these classical transformations, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been reported. nih.gov For instance, cyclopropanols can undergo homolytic cleavage of the O-H bond to generate an oxygen-centered radical, which can then lead to ring-opening and the formation of an alkyl radical. nih.gov While this compound is not a cyclopropanol in the strictest sense (the hydroxyl group is not directly attached to the ring), similar radical-based transformations involving the primary alcohol could potentially be envisioned under specific oxidative conditions.

Furthermore, the oxidation of tertiary cyclopropanols with phenyliodine(III) dicarboxylates has been shown to produce mixed anhydrides via oxidative fragmentation, highlighting the synthetic utility of cyclopropanols as versatile intermediates. researchgate.net While not directly applicable to the primary alcohol of this compound, this demonstrates the diverse oxidative chemistry that cyclopropane-containing alcohols can undergo.

Advanced Spectroscopic and Analytical Characterization Techniques

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed Proton (¹H) NMR Assignments

The proton (¹H) NMR spectrum of 1-[1-(hydroxymethyl)cyclopropyl]ethanol provides characteristic signals for each unique proton in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) allow for the precise assignment of these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH(OH)CH₃~3.6 - 3.8Quartet (q)1H
-CH₂OH~3.4 - 3.6Singlet (s)2H
-CH(OH)CH~1.2 - 1.4Doublet (d)3H
Cyclopropyl (B3062369) CH₂ (cis to CH₂OH)~0.4 - 0.6Multiplet (m)2H
Cyclopropyl CH₂ (trans to CH₂OH)~0.2 - 0.4Multiplet (m)2H
-CH ₂OHVariableBroad Singlet1H
-CH (OH)CH₃VariableBroad Singlet1H

Note: Predicted data is based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

The quartet corresponding to the methine proton of the ethanol (B145695) group is a result of its coupling to the three protons of the adjacent methyl group. Conversely, the methyl group protons appear as a doublet due to coupling with the single methine proton. The diastereotopic protons of the cyclopropyl ring are expected to show complex splitting patterns due to both geminal and vicinal coupling. The hydroxymethyl protons are anticipated to appear as a singlet, assuming no significant coupling to other protons. The signals for the hydroxyl protons are often broad and their chemical shifts can be highly variable depending on concentration, solvent, and temperature.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (ppm)
-C H(OH)CH₃~68 - 72
-C H₂OH~65 - 69
Quaternary Cyclopropyl C ~20 - 25
-CH(OH)C H₃~22 - 26
Cyclopropyl C H₂~8 - 12

Note: Predicted data is based on typical chemical shifts for similar functional groups and structural motifs.

The spectrum would be expected to show five distinct signals, corresponding to the five unique carbon environments: the methine and methyl carbons of the ethanol substituent, the hydroxymethyl carbon, the quaternary carbon of the cyclopropyl ring, and the two equivalent methylene (B1212753) carbons of the cyclopropyl ring.

Two-Dimensional NMR Methodologies for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the connectivity of the proton and carbon skeletons. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the methyl protons of the ethanol group. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
C-H (Alkyl)Stretching2850 - 3000
C-O (Alcohol)Stretching1000 - 1260
Cyclopropyl RingRing Deformation~1020, ~870

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional groups, broadened due to hydrogen bonding. C-H stretching vibrations for the alkyl portions of the molecule would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the primary and secondary alcohols would be observed in the fingerprint region, between 1000 and 1260 cm⁻¹. The characteristic vibrations of the cyclopropyl ring would also be present.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information from its fragmentation patterns. For this compound (molar mass: 116.16 g/mol ), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 116.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For example, the loss of a water molecule (H₂O, 18 Da) from the molecular ion would result in a fragment ion at m/z 98. Cleavage of the C-C bond between the ring and the ethanol substituent could lead to the formation of various fragment ions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a suitable method for assessing the purity of this compound. The compound would be detected using a detector such as a refractive index detector (RID) or a UV detector if an appropriate chromophore were present or could be introduced through derivatization.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile compounds like alcohols. A polar stationary phase would likely be used to achieve good separation. The purity of the compound can be determined by the relative area of its peak in the chromatogram. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of any potential impurities.

Computational and Theoretical Chemistry Studies on 1,1 Bis Hydroxymethyl Cyclopropane

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For cyclopropane (B1198618) derivatives, DFT calculations reveal how substituents influence the strained three-membered ring. The introduction of two hydroxymethyl groups at the C1 position significantly alters the electron density distribution and stability of the cyclopropane core.

Studies on substituted cyclopropanes show that the nature of the substituent governs structural changes. smu.edu Electronegative substituents like the oxygen in the hydroxyl groups tend to withdraw electron density. This withdrawal affects the lengths of the cyclopropane C-C bonds; DFT studies on related compounds confirm that σ-acceptor substituents like -OH can induce a lengthening of the distal bond (C2-C3) and a shortening of the vicinal bonds (C1-C2 and C1-C3). nih.gov This effect is attributed to the withdrawal of electron density from the Walsh orbitals of the cyclopropane ring, which have bonding character for the distal bond and antibonding character for the vicinal bonds. nih.gov

Table 1: Computed Electronic Properties of 1,1-Bis(hydroxymethyl)cyclopropane (B119854)

Property Value Method/Source
Formula C₅H₁₀O₂ nih.gov
Molecular Weight 102.13 g/mol nih.gov
Topological Polar Surface Area 40.5 Ų nih.gov
H-Bond Donors 2 nih.gov
H-Bond Acceptors 2 nih.gov

| LogP | -0.5 | nih.gov |

Note: Data sourced from computational predictions available on PubChem.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping the complex pathways of chemical reactions, particularly for strained systems where multiple outcomes are possible. Detailed DFT studies on alkenyl cyclopropyl (B3062369) diols, which share the core functional motif of 1,1-bis(hydroxymethyl)cyclopropane, have provided profound insights into the mechanisms of tandem reactions like the Heck-ring-opening cascade. nih.govacs.org

These studies investigate the potential energy surfaces of the reaction, identifying key intermediates and transition states. nih.gov For cyclopropyl diols, a critical finding is the dual role of the hydroxyl groups. They not only influence the electronic nature of the ring but also act as directing groups through coordination with metal catalysts, such as palladium. nih.govresearchgate.net This coordination is crucial for controlling the selectivity of subsequent bond cleavage events. Computational analysis allows for the precise characterization of the geometry and energy of transition state structures, explaining why certain reaction pathways are favored over others. nih.govresearchgate.net

For example, in the palladium-catalyzed ring-opening of an alkenyl cyclopropyl diol, DFT calculations showed that the initial migratory insertion step is rate-determining and that the subsequent C-C bond cleavage is controlled by the stereochemistry established in this first step. nih.gov

One of the most powerful applications of computational modeling is in predicting and explaining the selectivity of chemical reactions. For reactions involving multifunctional substrates like cyclopropyl diols, understanding what directs the reaction to a specific site (regioselectivity) or leads to a specific 3D arrangement (stereoselectivity) is crucial.

In the context of the tandem Heck-ring-opening of alkenyl cyclopropyl diols, DFT calculations have been used to dissect the factors governing selectivity. nih.gov The presence of two distinct hydroxyl groups (a primary and a secondary one in the studied models) raises questions about which group will control the reaction's outcome. Computational analysis revealed that the relative stability of the transition states for the initial aryl insertion step is dictated primarily by steric properties rather than electronic effects. nih.gov

The calculations demonstrated that the diastereoselectivity of the insertion step effectively controls the regioselectivity of the subsequent ring-opening. nih.gov The cleavage of the C1–C2 bond was found to proceed through a transition state that is significantly lower in energy (by 3.4 kcal/mol) than the cleavage of the C1–C3 bond, explaining the exclusive formation of the E-isomer observed experimentally. acs.org This level of detailed analysis, which separates steric and electronic contributions, is a key advantage of computational modeling. nih.govrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct detailed reaction energy profiles. These profiles provide a quantitative understanding of the kinetics and thermodynamics of each step in a reaction mechanism.

For the ring-opening of a model cyclopropyl carbinol, DFT calculations revealed that the pathway involving cleavage of the C1–C2 bond has a free energy of activation (ΔG‡) of 18.7 kcal/mol. nih.gov The alternative pathway, cleavage of the C1–C3 bond, has a much higher activation barrier of 25.9 kcal/mol. nih.gov The difference in activation energies (ΔΔG‡) of 5.2 kcal/mol between the two competing transition states provides a clear kinetic rationale for the experimentally observed selectivity. nih.govresearchgate.net

These energy profiles are crucial for understanding reaction feasibility under specific conditions and for designing catalysts or modifying substrates to favor a desired pathway. nih.gov

Table 2: Calculated Free Energy Differences for Competing Ring-Opening Pathways

Pathway Competing Bonds for Cleavage Rate-Determining Barrier (ΔG‡) Energy Difference (ΔΔG‡) Outcome Source
Path A C1–C2 18.7 kcal/mol \multirow{2}{*}{5.2 kcal/mol} Kinetically favored nih.gov

| Path B | C1–C3 | 25.9 kcal/mol | | Kinetically disfavored | nih.gov |

Note: Data from a computational study on a model alkenyl cyclopropyl carbinol, demonstrating the kinetic preference for a specific bond cleavage.

Conformational Analysis and Intermolecular Interactions through Molecular Dynamics Simulations

While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time.

For a flexible molecule like 1,1-bis(hydroxymethyl)cyclopropane, with two rotatable C-C bonds connecting the hydroxyl groups to the ring, numerous conformations are possible. Conformational analysis helps identify the lowest energy (most stable) arrangements. acs.orgsinica.edu.tw These preferred conformations are critical as they can influence both the molecule's physical properties and its reactivity. For instance, the relative orientation of the two hydroxyl groups can facilitate or hinder intramolecular hydrogen bonding, which in turn affects the molecule's interaction with solvents and other reagents.

MD simulations can model the behavior of 1,1-bis(hydroxymethyl)cyclopropane in solution, illustrating how it interacts with solvent molecules through hydrogen bonding. These simulations can reveal the structure of the solvation shell and the dynamics of solvent exchange, providing a more complete picture of the molecule's behavior in a chemical environment.

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, often based on DFT or other high-level ab initio methods, can accurately predict various spectroscopic parameters, most notably NMR chemical shifts and coupling constants. rsc.org This predictive capability is a powerful tool for structure verification and interpretation of experimental spectra.

For cyclopropane derivatives, predicting ¹H and ¹³C NMR spectra is particularly useful. The protons on a cyclopropane ring typically appear at an unusually high field (low ppm value, ~0.22 ppm for cyclopropane itself) in ¹H NMR spectra due to anisotropic effects from the ring currents. docbrown.info Computational methods can model these effects and predict the chemical shifts for substituted cyclopropanes like 1,1-bis(hydroxymethyl)cyclopropane. By comparing calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned. guidechem.com

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,1-Bis(hydroxymethyl)cyclopropane

Carbon Atom Predicted Chemical Shift (ppm)
C1 (quaternary) 24.5
**C2/C3 (ring CH₂) ** 11.2

| -CH₂OH | 68.9 |

Note: These are representative values based on standard NMR prediction algorithms and may vary depending on the specific computational method and basis set used.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models integrate the insights from electronic structure, mechanistic, and dynamic studies to establish clear structure-reactivity relationships. For substituted cyclopropanes, these relationships explain how changes in molecular structure affect chemical reactivity. nih.govnih.gov

The reactivity of the cyclopropane ring is dominated by its high ring strain, which provides a strong thermodynamic driving force for ring-opening reactions. nih.gov Theoretical models show how substituents modulate this reactivity. Electron-withdrawing groups, like the hydroxyls in 1,1-bis(hydroxymethyl)cyclopropane, polarize the adjacent C-C bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack that leads to ring opening. researchgate.net

Furthermore, computational studies have quantified the relationship between the orientation of substituents and reaction selectivity. As seen in the Heck-ring-opening mechanism, the ability of the hydroxyl groups to coordinate with a metal catalyst is a structural feature that directly controls reactivity and selectivity. nih.gov Theoretical models can thus guide synthetic chemists in designing substrates where specific structural features are installed to achieve a desired reaction outcome with high predictability. researchgate.net

Applications As a Synthetic Building Block and Chemical Intermediate

Versatility of 1,1-Bis(hydroxymethyl)cyclopropane (B119854) in Organic Synthesis

1,1-Bis(hydroxymethyl)cyclopropane, also known as 1,1-cyclopropanedimethanol, is a diol featuring a cyclopropane (B1198618) ring with two hydroxymethyl groups attached to the same carbon atom. This structure provides it with unique chemical reactivity, making it a valuable intermediate in organic synthesis. The two primary alcohol functional groups can undergo a variety of common chemical transformations.

Key reactions include:

Oxidation : The hydroxyl groups can be oxidized to form the corresponding aldehydes or dicarboxylic acids, providing entry into other classes of compounds.

Substitution : The hydroxyl groups can be readily substituted with other functional groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution reactions.

Esterification : Reaction with carboxylic acids or their derivatives yields esters, which can be used as protecting groups or to introduce new functionalities.

The compact and rigid cyclopropane core is a desirable feature in medicinal chemistry, as it can act as a bioisostere for other groups and help lock molecules into specific conformations, which is crucial for binding to biological targets. tcichemicals.com The compound's utility is demonstrated in its role as a precursor for more complex molecules, including key pharmaceutical ingredients.

Table 1: Physicochemical Properties of 1,1-Bis(hydroxymethyl)cyclopropane

Property Value
CAS Number 39590-81-3
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless to yellow liquid or white solid
Boiling Point 235-236 °C
Density 1.065 g/mL at 25 °C
Solubility Soluble in water and polar organic solvents

Role in the Synthesis of Complex Organic Molecules

The rigid cyclopropane scaffold of 1,1-bis(hydroxymethyl)cyclopropane makes it an important starting material for the synthesis of intricate molecular architectures.

One of the most significant industrial applications of 1,1-bis(hydroxymethyl)cyclopropane is its role as a key intermediate in the synthesis of Montelukast sodium. nih.govbohrium.com Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the management of asthma and seasonal allergic rhinitis. nih.govchemicalbook.com

1,1-Bis(hydroxymethyl)cyclopropane is also cited as a building block used in the synthesis of morphine alkaloids. chemicalbook.com Morphine and its derivatives are a class of potent opioid analgesics with a complex polycyclic structure. scbt.comchemscene.com While detailed synthetic schemes incorporating this specific cyclopropane diol are not extensively published in readily available literature, its use suggests that the cyclopropylmethyl motif is incorporated into the alkaloid framework. This motif is known in medicinal chemistry for its ability to modulate opioid receptor activity, famously demonstrated in antagonists like naloxone (B1662785) and naltrexone. The introduction of this small, rigid ring can significantly alter the pharmacological properties of the parent alkaloid.

Carbocyclic nucleosides are analogues of natural nucleosides where a carbocyclic ring replaces the furanose sugar moiety. nih.gov This modification imparts greater metabolic stability. While cyclopropane rings are incorporated into some carbocyclic nucleoside analogues to create rigid bicyclo[4.1.0]heptane systems, the direct use of 1,1-bis(hydroxymethyl)cyclopropane as a starting building block for these specific targets is not well-documented in the scientific literature. nih.govacs.org Research in this area more commonly employs other functionalized carbocycles, such as bis-(hydroxymethyl)-cyclopentane, as the foundational scaffold upon which the nucleobase is constructed. nih.govbohrium.com

Utilization in the Development of Specialty Chemicals and Materials

Beyond its role in pharmaceutical synthesis, 1,1-bis(hydroxymethyl)cyclopropane has applications in the field of specialty chemicals. Its bifunctional nature, with two primary hydroxyl groups, allows it to be used in polymerization reactions. It can serve as a monomer or a cross-linking agent in the production of polymers and resins, imparting the unique properties of the cyclopropane ring into the polymer backbone. researchgate.net

Potential applications include:

Catalyst Synthesis : It can be used as a raw material for the preparation of specialized catalysts.

Surfactants : In certain industrial applications, it can be utilized as a surfactant for emulsification and dispersion processes.

Solvents : Its solubility and reactivity profile allow it to be used as a solvent for specific organic synthesis reactions.

Derivatization for Probes in Mechanistic Studies

Cyclopropane derivatives are often used as mechanistic probes in organic and biochemical reactions due to the unique reactivity of their strained ring. nih.gov The ring can undergo cleavage under specific conditions, providing insight into reaction pathways, particularly those involving radical or cationic intermediates. However, specific examples of 1,1-bis(hydroxymethyl)cyclopropane being derivatized and employed explicitly as a probe to study reaction mechanisms are not prominently featured in the reviewed literature. Its primary documented role remains that of a structural building block rather than a functional mechanistic tool.

Future Research Directions and Concluding Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of cyclopropanes are well-established, the development of more efficient and environmentally benign routes to access compounds like 1-[1-(hydroxymethyl)cyclopropyl]ethanol remains a key research objective. thieme-connect.de Future efforts are expected to focus on several key areas:

Catalytic Approaches: The use of transition metal catalysis, particularly with rhodium and copper complexes, is a common strategy for cyclopropanation. taylorfrancis.comwikipedia.org Future research will likely target the development of novel catalysts that offer higher turnover numbers, improved stereoselectivity, and the ability to operate under milder conditions. taylorfrancis.comwikipedia.org Cobalt-catalyzed processes that utilize non-stabilized carbenes derived from gem-dichloroalkanes present a promising alternative to traditional methods that rely on potentially hazardous diazo compounds. nih.govdicp.ac.cn

Green Chemistry Principles: Increased environmental awareness is driving the adoption of green chemistry principles in cyclopropane (B1198618) synthesis. thieme-connect.deresearchgate.net This includes the use of alternative reaction media such as water or ionic liquids, and solvent-free approaches like mechanochemistry. thieme-connect.deucl.ac.uk Photochemical methods, including the solid-state photodenitrogenation of crystalline 1-pyrazolines, offer a metal-free and solvent-free pathway to densely functionalized cyclopropanes. acs.org

Biocatalysis: The use of engineered enzymes, such as myoglobin (B1173299) variants, for asymmetric cyclopropanation is a rapidly growing field. researchgate.net These biocatalytic methods can provide high yields and excellent stereoselectivity, offering a sustainable route to chiral cyclopropane derivatives. researchgate.net

A comparison of traditional versus emerging sustainable synthetic approaches is presented in the table below.

MethodReagents/CatalystsAdvantagesChallenges
Simmons-Smith Reaction Diiodomethane (B129776), Zinc-Copper CoupleWell-established, reliableStoichiometric zinc waste, cost of reagents
Diazo Compound Chemistry Diazoalkanes, Rhodium/Copper catalystsHigh efficiency, broad scopeHazardous nature of diazo compounds
Mechanochemistry Ball-milling, Zinc(0)Solvent-free, simple setupScalability can be a concern
Biocatalysis Engineered EnzymesHigh stereoselectivity, mild conditionsEnzyme stability and substrate scope

Exploration of Novel Reactivity and Transformation Pathways of the Cyclopropyl (B3062369) Diol

The strained three-membered ring of this compound makes it susceptible to a variety of ring-opening reactions, providing access to a diverse range of acyclic structures. rsc.orgrsc.org Future research in this area will likely focus on:

Regio- and Stereoselective Ring-Opening: The two distinct hydroxyl groups in the target diol can be exploited to direct the regioselectivity of ring-opening reactions. acs.orgnih.gov The development of new catalytic systems that can control the stereochemical outcome of these transformations is a significant area for future investigation. For instance, palladium-catalyzed tandem Heck-ring-opening reactions of alkenyl cyclopropyl diols have been shown to proceed with high regio- and stereoselectivity. acs.orgnih.gov

Fluorinative Ring-Opening: The introduction of fluorine atoms into organic molecules can have a profound impact on their biological activity. Methods for the fluorinative ring-opening of cyclopropanes, such as those using hypervalent iodine reagents, can provide efficient access to 1,3-difluorinated and 1,3-oxyfluorinated compounds. rsc.org Exploring the application of these methods to this compound could lead to the synthesis of novel fluorinated building blocks.

Nucleophilic Ring-Opening: The reaction of 1,1-disubstituted cyclopropanes with nucleophiles can lead to a variety of functionalized products. acs.org Investigating the reactivity of this compound with a broader range of nucleophiles under various catalytic conditions will undoubtedly uncover new synthetic transformations.

Advanced Applications in Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. rsc.orgrsc.org The unique reactivity of cyclopropyl ketones and related derivatives makes them ideal substrates for such transformations. researchgate.netnih.gov Future research will likely explore the use of this compound and its derivatives in:

Domino Transformations: The development of one-pot electrocatalytic domino transformations involving cyclopropane derivatives for the stereoselective synthesis of complex molecules is a promising area. rsc.org

Ring-Opening/Recyclization Cascades: Cyclopropyl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to generate more complex polycyclic structures. acs.org Exploring the potential of this compound in similar cascades could lead to the discovery of novel synthetic methodologies.

Multicomponent Synthesis: The design of novel multicomponent reactions that incorporate the cyclopropyl diol as a key building block will enable the rapid and efficient synthesis of diverse molecular scaffolds. rsc.org

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthesis for Cyclopropane Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis. nips.ccijnc.ir In the context of cyclopropane chemistry, these computational tools can be applied to:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products of new transformations with high accuracy. neurips.ccrsc.orgarxiv.org This can be particularly valuable for predicting the regioselectivity and stereoselectivity of reactions involving complex substrates like this compound.

Designing Novel Synthetic Routes: Retrosynthesis algorithms powered by AI can propose novel and efficient synthetic routes to target molecules, including complex cyclopropane derivatives. nih.gov

Understanding Reaction Mechanisms: Computational chemistry, in conjunction with ML, can provide deep insights into the mechanisms of cyclopropanation and ring-opening reactions, aiding in the design of more efficient catalysts and reaction conditions. nih.govnih.gov

The integration of these computational approaches will undoubtedly accelerate the pace of discovery in cyclopropane chemistry, enabling the rational design of new synthetic methods and the exploration of novel chemical space. nih.gov

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